1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Catalog No.
S12249307
CAS No.
M.F
C13H17N3O
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)...

Product Name

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C13H17N3O/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,17)

InChI Key

WUNDUQNDDMRLQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3NC2=O

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound characterized by a benzo[d]imidazole core substituted with a piperidinyl group. The structure consists of a benzo[d]imidazole moiety, which is a bicyclic structure formed by a fused benzene and imidazole ring, and a piperidine ring attached through a methyl linker. This compound is notable for its potential biological activities and is being explored for various pharmaceutical applications.

The reactivity of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can be attributed to the presence of functional groups in its structure. It can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The nitrogen atoms in the piperidine or benzo[d]imidazole rings can act as nucleophiles.
  • Oxidation reactions: The compound may be susceptible to oxidation, particularly at the piperidine nitrogen.
  • Formation of derivatives: The introduction of various substituents on the benzo[d]imidazole or piperidinyl moieties can yield new derivatives with modified biological properties.

Research indicates that 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one exhibits significant biological activity, particularly in the context of anti-inflammatory and antimicrobial effects. Studies have shown:

  • Anti-pyroptotic activity: The compound has been reported to inhibit pyroptosis, a form of programmed cell death associated with inflammation, demonstrating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial properties: It has been evaluated for its effectiveness against various microbial strains, showing promising results as a potential antimicrobial agent .

The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves several steps:

  • Formation of the benzo[d]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-phenylenediamines and carbonyl compounds.
  • Attachment of the piperidinyl group: This is often accomplished through reductive amination or alkylation methods, where a piperidine derivative is reacted with the benzo[d]imidazole intermediate.
  • Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods (NMR, IR, MS).

The compound has several potential applications:

  • Pharmaceutical development: Given its biological activities, it is being investigated for use in developing drugs targeting inflammatory diseases and infections.
  • Research tool: It may serve as a lead compound for further modifications to enhance efficacy and selectivity against specific biological targets.

Interaction studies involving 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one have focused on its binding affinity to various receptors and enzymes. Notably:

  • Receptor binding studies: The compound has shown interactions with dopamine D2 and serotonin 5-HT1A receptors, indicating its potential role in treating psychiatric disorders .
  • Enzyme inhibition assays: It has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Several compounds share structural similarities with 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one. Here are some comparable compounds along with their unique features:

Compound NameStructureUnique Features
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-oneStructureKnown metabolite of domperidone; exhibits different receptor binding profiles .
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-oneStructureModified methyl group alters pharmacokinetics and receptor interactions .
5-Piperazinyl-1H-benzo[d]imidazol-2(3H)-oneStructureExhibits different biological activities due to piperazine substitution instead of piperidine .

Uniqueness

The uniqueness of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one lies in its specific combination of structural features that confer distinct biological activities. Its ability to modulate inflammatory responses while interacting with key neurotransmitter receptors positions it as a versatile candidate for drug development.

Traditional Multi-Step Synthesis Pathways

The classical route to 1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves sequential condensation and functionalization steps. A representative pathway begins with the cyclocondensation of o-phenylenediamine and nipecotic acid (piperidine-3-carboxylic acid) in polyphosphoric acid (PPA) at elevated temperatures (120–140°C) to yield 2-(3-piperidinyl)-1H-benzimidazole [4]. This intermediate undergoes N-alkylation at the piperidine nitrogen using chloromethylating agents, such as chloromethyl benzimidazole derivatives, in dimethylformamide (DMF) with triethylamine (TEA) as an acid scavenger [1].

A critical step involves the introduction of the ketone group at the piperidine nitrogen. For example, reacting 2-(3-piperidinyl)-1H-benzimidazole with 4-piperidone hydrochloride in refluxing DMF produces the methylene-linked piperidine-benzimidazole scaffold [1]. Subsequent acylation or alkylation steps may follow to introduce additional substituents.

Table 1: Traditional Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Cyclocondensationo-Phenylenediamine + nipecotic acid in PPA, 140°C, 12 h65–70 [4]
N-Alkylation4-Piperidone HCl, DMF, TEA, reflux, 7 h58–62 [1]
RecrystallizationMethanol, 12 h, 4°C85–90 purity [1]

Key challenges include managing exothermic reactions during cyclocondensation and minimizing byproducts such as 3H-benzo[b] [1] [4]diazepine derivatives, which may form via competing pathways under acidic conditions [3].

Novel Catalytic Approaches in Heterocyclic Formation

Recent advances leverage bifunctional catalysts to streamline benzimidazole-piperidine synthesis. A notable example employs Cu–Pd/γ-Al₂O₃ for a one-pot tandem reaction starting from o-nitroaniline and alcohols [5]. The process combines transfer hydrogenation (to reduce nitro to amine) and cyclocondensation, achieving yields up to 82% under mild conditions (80°C, 6 h). The catalyst’s acidic γ-Al₂O₃ support facilitates imine formation, while Cu–Pd sites promote hydrogen transfer [5].

Another catalytic strategy uses Schiff base formation with sodium acetate as a mild base, enabling the condensation of preformed benzimidazole intermediates with piperidine-4-carboxaldehyde. This method avoids harsh acids and reduces reaction times to 3–4 hours [2].

Mechanistic Insights:

  • Nitro Reduction: Pd sites activate hydrogen donors (e.g., formic acid), reducing o-nitroaniline to o-phenylenediamine in situ [5].
  • Cyclocondensation: Acidic sites on γ-Al₂O₃ protonate the amine, enhancing electrophilicity for cyclization with ketones [5].

Table 2: Catalytic vs. Traditional Methods

ParameterCu–Pd/γ-Al₂O₃ [5]Classical PPA [4]
Temperature80°C140°C
Time6 h12 h
Yield82%65%
Byproducts<5%15–20%

Purification Techniques and Yield Optimization Strategies

Purification of 1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one requires addressing polar byproducts and unreacted intermediates. Recrystallization from methanol or ethanol-water mixtures (3:1 v/v) effectively removes hydrophilic impurities, achieving >90% purity [1]. For complex mixtures, flash chromatography on silica gel with ethyl acetate/hexane (1:2) gradients resolves N-alkylation byproducts [4].

Yield Optimization:

  • Stoichiometry: A 1.2:1 molar ratio of piperidine to benzimidazole derivatives minimizes unreacted starting material [1].
  • Solvent Choice: Replacing DMF with N-methyl-2-pyrrolidone (NMP) improves solubility of intermediates, boosting yields by 12–15% [2].
  • Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection at 254 nm ensures real-time tracking of cyclocondensation [3].

Case Study: Optimizing the N-alkylation step by adding molecular sieves (4Å) to absorb water increased yields from 62% to 74% [1].

The nuclear magnetic resonance spectroscopic characterization of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one provides comprehensive structural elucidation through both proton and carbon-13 analysis. The compound exhibits distinctive spectral features that enable unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one displays characteristic resonances that reflect the compound's unique structural architecture. The most diagnostic signal appears as a broad singlet between 10.0 and 11.0 parts per million, corresponding to the hydrogen atom of the benzimidazol-2-one nitrogen-hydrogen functionality [1]. This downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic benzimidazole system.

The aromatic proton region, spanning 7.0 to 7.5 parts per million, exhibits multiplet patterns characteristic of the benzimidazole ring system [1] [3]. These signals typically appear as complex multiplets due to the overlapping resonances of the four aromatic protons, with coupling constants ranging from 7 to 8 Hertz, consistent with ortho-aromatic coupling patterns.

The piperidine ring protons exhibit characteristic splitting patterns that provide valuable structural information. The alpha-proton adjacent to the nitrogen atom appears as a triplet of triplets between 4.0 and 4.5 parts per million, with coupling constants of approximately 12-13 Hertz [1] [3]. This multiplicity pattern arises from coupling with the axial and equatorial protons on adjacent carbon atoms in the piperidine ring.

The methylene protons connecting the piperidine and benzimidazole moieties resonate between 3.0 and 3.5 parts per million, appearing as doublets or multiplets with coupling constants ranging from 11 to 14 Hertz [1] [3]. The remaining piperidine protons distribute across the 1.5 to 2.5 parts per million region, displaying complex multiplet patterns characteristic of the cyclohexane-like conformational dynamics of the six-membered ring.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the carbonyl carbon of the benzimidazol-2-one moiety at approximately 155 parts per million [1] [3]. The aromatic carbons of the benzimidazole system appear between 120 and 140 parts per million, while the aliphatic carbons of the piperidine ring and methylene linker resonate in the 20 to 60 parts per million region.

Table 1: Characteristic ¹H Nuclear Magnetic Resonance Spectroscopic Data for 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

Region (parts per million)AssignmentMultiplicityCoupling (Hertz)
10.0-11.0Nitrogen-hydrogen (benzimidazol-2-one)broad singletNot applicable
7.0-7.5Aromatic protons (benzimidazole)multiplet7-8
4.0-4.5Nitrogen-carbon-hydrogen (piperidine alpha-proton)triplet of triplets12-13
3.0-3.5Nitrogen-carbon-hydrogen-hydrogen (piperidine)doublet/multiplet11-14
2.0-2.5Carbon-hydrogen-hydrogen (linker and piperidine)multiplet7-8
1.5-2.0Carbon-hydrogen-hydrogen (piperidine beta-protons)doublet/multiplet10-13

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The compound exhibits a molecular ion peak at mass-to-charge ratio 232 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ [4].

Primary Fragmentation Pathways

The primary fragmentation pattern involves the loss of the piperidine ring system, generating a fragment ion at mass-to-charge ratio 147 with relative intensity ranging from 45 to 65 percent [4]. This fragmentation pathway reflects the relative weakness of the carbon-nitrogen bond connecting the methylene linker to the piperidine nitrogen atom.

A significant fragment appears at mass-to-charge ratio 134, corresponding to the benzimidazol-2-one moiety with relative intensity between 25 and 40 percent [4]. This fragment ion represents the heterocyclic core structure and demonstrates the stability of the fused ring system under mass spectrometric conditions.

The piperidine fragment itself generates ions at mass-to-charge ratio 86, with relative intensities ranging from 15 to 30 percent [4]. Additionally, the piperidin-4-ylmethyl fragment produces characteristic ions at mass-to-charge ratio 98, accounting for 20 to 35 percent relative intensity.

Secondary Fragmentation Processes

Secondary fragmentation processes involve further decomposition of primary fragment ions through ring-opening reactions and hydrogen rearrangements. The benzimidazol-2-one fragment undergoes additional fragmentation to produce smaller aromatic ions, while the piperidine-derived fragments exhibit characteristic alpha-cleavage patterns typical of cyclic amine systems [4].

Table 2: Mass Spectrometric Fragmentation Pattern for 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Fragment mass-to-chargeTheoretical mass-to-chargeRelative Intensity (percent)Fragmentation Pathway
[M+H]⁺232100Molecular ion peak
[M-piperidine]⁺14745-65Loss of piperidine ring
[Benzimidazol-2-one]⁺13425-40Benzimidazol-2-one fragment
[Piperidine]⁺8615-30Piperidine fragment
[Piperidin-4-ylmethyl]⁺9820-35Piperidin-4-ylmethyl fragment

Infrared and Ultraviolet-Visible Spectral Signatures

The infrared and ultraviolet-visible spectroscopic characteristics of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one provide crucial information regarding the compound's functional groups and electronic transitions [5] [6].

Infrared Spectroscopic Analysis

The infrared spectrum exhibits characteristic absorption bands that enable identification of key functional groups within the molecular structure. The nitrogen-hydrogen stretching vibration of the benzimidazol-2-one moiety appears as a medium to strong absorption between 3200 and 3400 wavenumbers [5] [6]. This broad absorption band reflects hydrogen bonding interactions between molecules in the solid state.

The carbonyl stretching vibration represents the most diagnostic infrared absorption, appearing as a strong band between 1680 and 1720 wavenumbers [5] [7]. This frequency range is characteristic of cyclic urea-type carbonyls, which exhibit lower stretching frequencies compared to simple ketones due to resonance stabilization involving the adjacent nitrogen atoms.

Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions between 1590 and 1620 wavenumbers, while aromatic carbon-hydrogen bending modes appear at 1450 to 1480 wavenumbers [5] [6]. The aliphatic carbon-hydrogen stretching modes of the piperidine ring and methylene linker generate medium to strong absorptions between 2850 and 2950 wavenumbers.

Out-of-plane aromatic carbon-hydrogen bending vibrations produce characteristic medium-intensity absorptions between 750 and 850 wavenumbers, providing fingerprint information for the benzimidazole substitution pattern [6].

Ultraviolet-Visible Electronic Transitions

The ultraviolet-visible absorption spectrum reveals characteristic electronic transitions that reflect the compound's chromophoric properties. The longest wavelength absorption appears between 280 and 300 nanometers, corresponding to the n→π* transition of the carbonyl group with extinction coefficients ranging from 1,000 to 3,000 per molar per centimeter [8] [9].

A more intense absorption band occurs between 245 and 265 nanometers, attributed to π→π* transitions within the benzimidazole aromatic system [8] [9]. This transition exhibits extinction coefficients between 8,000 and 15,000 per molar per centimeter, reflecting the conjugated nature of the heterocyclic system.

High-energy π→π* transitions manifest between 210 and 230 nanometers with extinction coefficients ranging from 20,000 to 40,000 per molar per centimeter [8] [9]. These intense absorptions correspond to electronic excitations involving the entire aromatic π-electron system.

Table 3: Infrared Spectroscopic Characteristics for 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Wavenumber (per centimeter)AssignmentIntensityDescription
3200-3400Nitrogen-hydrogen stretch (benzimidazol-2-one)Medium-StrongBroad absorption due to hydrogen bonding
1680-1720Carbon-oxygen stretch (benzimidazol-2-one)StrongCharacteristic carbonyl frequency
1590-1620Carbon-carbon stretch (aromatic)Medium-StrongAromatic carbon-carbon vibrations
1450-1480Carbon-hydrogen bend (aromatic)MediumIn-plane aromatic carbon-hydrogen bending
2850-2950Carbon-hydrogen stretch (aliphatic)Medium-StrongAliphatic carbon-hydrogen stretching modes
750-850Carbon-hydrogen bend (aromatic out-of-plane)MediumOut-of-plane aromatic carbon-hydrogen bending

Table 4: Ultraviolet-Visible Spectroscopic Data for 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

Wavelength (nanometers)Transition TypeExtinction Coefficient (epsilon)Assignment
280-300n→π* (carbonyl)1,000-3,000Carbonyl n→π* transition
245-265π→π* (aromatic)8,000-15,000Benzimidazole π→π* transition
210-230π→π* (high energy)20,000-40,000High-energy π→π* transitions

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

231.137162174 g/mol

Monoisotopic Mass

231.137162174 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types